Compound Description: This compound is a potent gamma-secretase inhibitor designed for potential use in Alzheimer's disease. It demonstrated excellent in vitro potency with an IC50 of 0.06 nM [].
Relevance: This compound shares a similar core structure with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea. Both possess the (S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl moiety, differing primarily in the substituents at the amide nitrogen.
Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. It demonstrated excellent oral bioavailability and an ED50 of 21 nmol/kg orally in dogs and was under clinical investigation for gastro-oesophagal reflux disease (GORD) [].
Relevance: YF476 and 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea share the core structure of a substituted 1,4-benzodiazepin-2-one with a urea linker at the 3-position. They differ in their specific substituents on the benzodiazepine ring and the urea group.
Compound Description: This compound is a cholecystokinin antagonist [].
Relevance: This compound shares a very similar structure with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea. Both possess the 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine core. They differ in the substituent at the 3-position where the target compound has a urea linker, and this related compound has a carboxamide linker.
Compound Description: ND7001 is a phosphodiesterase-2 (PDE2) inhibitor that has shown anxiolytic effects in mice by increasing cGMP signaling in neurons [].
Relevance: ND7001 and 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea both belong to the 1,4-benzodiazepine class and share the 1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin scaffold. They differ in the substituents and their positions on the core benzodiazepine ring.
Compound Description: [3H]L-365,260 is a potent and selective nonpeptide brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand. It exhibits high affinity for the CCK-B receptor and is used to study these receptors in the brain [, ].
Relevance: This compound is structurally similar to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea as they both contain the 2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl core. They differ in the substituents on the urea group.
Compound Description: MK-329 is a selective cholecystokinin receptor antagonist. It has been shown to antagonize the anorectic effect of (+)‐fenfluramine in rats, suggesting that it may play a role in regulating food intake [].
Relevance: MK-329 is structurally similar to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea, both containing the (S)-2,3-dihydro‐1‐methyl‐2‐oxo‐5‐phenyl‐1‐H‐1,4‐benzodiazepin‐3‐yl moiety. The difference lies in the substituent at the 3-position, where MK-329 has a 1H-indole-2-carboxamide group, while the target compound has a urea group.
Compound Description: This compound is a nonpeptidyl CCK antagonist radioligand used in the purification and characterization of the rat pancreatic cholecystokinin receptor [].
Relevance: This compound is structurally similar to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea, sharing the (S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4- benzodiazepine-3-yl core. The difference is the substituent at the 3-position, where this related compound has a 1H-indole-2-carboxamide group, whereas the target compound has a urea group.
Compound Description: YM022 is a neutral antagonist of the cholecystokinin receptor-2 (CCK2R) [].
Relevance: YM022 and 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea share a core 1,4-benzodiazepine structure with a urea linker at the 3-position. They differ in their specific substituents on the benzodiazepine ring and the urea group.
Compound Description: GV150,013X is an inverse agonist of the cholecystokinin receptor-2 (CCK2R), meaning it binds to the receptor and reduces its basal activity [].
Compound Description: RPR101,048 is an inverse agonist of the cholecystokinin receptor-2 (CCK2R). It binds to the receptor and inhibits its constitutive activity [].
Relevance: While RPR101,048 does not contain the benzodiazepine core structure, it is considered structurally related to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea due to its similar function as a CCK2R antagonist and the presence of urea and phenyl groups in both compounds.
Compound Description: [3H]IN973 is a gamma-secretase radioligand. It binds to gamma-secretase in various species, including rats, rhesus monkeys, and humans, with high affinity and specificity. This compound has been used to study the relationship between gamma-secretase occupancy and the reduction of amyloid-beta peptide in the brain [, ].
Relevance: [3H]IN973 is structurally similar to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea, sharing the (S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl core. They differ in the substituent at the 3-position, with [3H]IN973 having a succinamide group while the target compound has a urea group.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.